2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(5-chloro-2-methylphenyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(4-{[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by multiple sulfanyl and chlorinated aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-{[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution and coupling reactions, often under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-{[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-({4-[(4-{[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({4-[(4-{[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(3-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
- **2-({5-[(3-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
2-({4-[(4-{[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE is unique due to its specific arrangement of sulfanyl and chlorinated aromatic groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C30H26Cl2N2O2S3 |
---|---|
Molecular Weight |
613.6 g/mol |
IUPAC Name |
2-[4-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C30H26Cl2N2O2S3/c1-19-3-5-21(31)15-27(19)33-29(35)17-37-23-7-11-25(12-8-23)39-26-13-9-24(10-14-26)38-18-30(36)34-28-16-22(32)6-4-20(28)2/h3-16H,17-18H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
LPRGOXGEKROWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.